(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including a tetrazole ring, a piperazine ring, and a phenyl ring. These functional groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring, the coupling of the phenyl rings, and the incorporation of the piperazine ring. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole and piperazine rings suggests that the compound could have a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The tetrazole ring is known to participate in a variety of reactions, including substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis of its properties .Scientific Research Applications
Molecular Interaction and Conformational Analysis
One of the key areas of research involves the molecular interaction and conformational analysis of compounds similar to (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone. Studies such as those conducted by Shim et al. (2002) on analogous compounds highlight the significance of conformational analysis around specific moieties for understanding the steric binding interactions with receptors. These insights are crucial for the development of pharmacophore models and contribute to drug design by elucidating the structural requirements for receptor binding (Shim et al., 2002).
Antimicrobial Applications
The synthesis and evaluation of novel derivatives show variable and modest antimicrobial activities against bacteria and fungi. Studies, such as those by Patel et al. (2011), explore the antimicrobial potential of structurally similar compounds, laying the groundwork for further investigation into the use of this compound and its derivatives as potential antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Crystal Structure Analysis
Crystal structure analysis is another crucial area of research. For instance, the study by Revathi et al. (2015) on adducts comprising similar components demonstrates the importance of understanding the crystal structure for predicting compound stability and interactions. Such analyses contribute to the broader field of material science and pharmaceutical formulation by providing insights into the molecular arrangement and stability of compounds (Revathi et al., 2015).
Synthesis and Characterization of Novel Compounds
Research efforts like those by Shahana and Yardily (2020) focus on the synthesis and characterization of novel compounds with potential biological activities. Their work on similar compounds involves detailed spectral characterization and theoretical studies, which are essential for identifying new therapeutic agents with specific biological activities. Such studies pave the way for future pharmaceutical applications and drug discovery efforts (Shahana & Yardily, 2020).
Computational and Theoretical Chemistry
Computational and theoretical chemistry studies, as conducted by Karthik et al. (2021), provide insights into the molecular dynamics, stability, and reactivity of compounds. These studies are vital for predicting the behavior of novel chemical entities in biological systems and for the design of compounds with enhanced efficacy and safety profiles (Karthik et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(4-chlorophenyl)tetrazol-5-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2/c19-13-5-7-14(8-6-13)25-21-17(20-22-25)18(27)24-11-9-23(10-12-24)15-3-1-2-4-16(15)26/h1-8,26H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIFLLFAFXARJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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